(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate
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Overview
Description
The compound (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate is a complex organic molecule with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the subsequent functionalization to introduce the desired substituents. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.
Chemical Reactions Analysis
Types of Reactions
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate: can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in anhydrous conditions to prevent side reactions. Substitution reactions often require the presence of a catalyst or a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of a functional group with the nucleophile.
Scientific Research Applications
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biochemical probe to study specific biological pathways.
Medicine: It could be investigated for its pharmacological properties, such as its potential as a drug candidate.
Industry: The compound may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate: can be compared with other similar compounds, such as:
Glutaminase Inhibitor, Compound 968: This compound is a cell-permeable, reversible inhibitor of mitochondrial glutaminase.
Secondary Bioactive Compounds from Endosymbiotic Bacteria: These compounds have antibacterial and anticancer activities.
The uniqueness of This compound lies in its specific bicyclic structure and the potential for diverse applications in various fields.
Properties
Molecular Formula |
C18H21N3O3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate |
InChI |
InChI=1S/C18H21N3O3/c1-20-11-5-6-12(20)10-13(9-11)24-18(22)16-14-3-2-4-15-17(14)21(19-16)7-8-23-15/h2-4,11-13H,5-10H2,1H3 |
InChI Key |
ISFAAOFLLGRNLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=NN4CCOC5=CC=CC3=C54 |
Origin of Product |
United States |
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